molecular formula C9H11N3O B2644296 2-[(2-Methoxyethyl)amino]nicotinonitrile CAS No. 945347-61-5

2-[(2-Methoxyethyl)amino]nicotinonitrile

Cat. No.: B2644296
CAS No.: 945347-61-5
M. Wt: 177.207
InChI Key: HNUJPIBTVVKARH-UHFFFAOYSA-N
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Description

Significance of Nicotinonitrile Scaffolds in Synthetic Chemistry

The nicotinonitrile framework is a versatile precursor in synthetic organic chemistry. The cyano group and the pyridine (B92270) ring offer multiple reaction sites for functionalization, enabling the construction of a diverse array of molecular architectures. Common synthetic routes to nicotinonitrile derivatives often involve multi-component reactions, which are highly valued for their efficiency and atom economy. nih.govmdpi.com For instance, the Gewald reaction and variations thereof are frequently employed to construct the substituted pyridine ring from simple acyclic precursors. nih.govmdpi.com The reactivity of the cyano group allows for its conversion into other functional groups such as amides, carboxylic acids, and amines, further expanding the synthetic utility of the nicotinonitrile scaffold.

Overview of Amine-Substituted Nicotinonitrile Structures

The introduction of an amino group onto the nicotinonitrile scaffold, particularly at the 2-position, gives rise to 2-aminonicotinonitrile derivatives. This class of compounds is of particular interest due to the electronic interplay between the electron-donating amino group and the electron-withdrawing cyano group and pyridine ring. This substitution pattern significantly influences the molecule's chemical properties and reactivity. Amine-substituted nicotinonitriles are key intermediates in the synthesis of various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are prevalent in medicinal chemistry. ekb.eg The synthesis of these amine-substituted structures can often be achieved through nucleophilic aromatic substitution reactions on a suitable precursor, such as a 2-halonicotinonitrile. ekb.eg

Contextualization of 2-[(2-Methoxyethyl)amino]nicotinonitrile within Chemical Space

This compound belongs to the family of 2-aminonicotinonitrile derivatives. Its structure is characterized by a nicotinonitrile core with a 2-methoxyethylamino substituent at the 2-position.

Compound Feature Description
Core ScaffoldNicotinonitrile (3-cyanopyridine)
Primary SubstituentAmino group at the 2-position
Amino Substituent2-Methoxyethyl group

The presence of the 2-methoxyethyl group introduces several key features to the molecule. The ether linkage provides a degree of flexibility and can influence solubility in organic solvents. The oxygen atom can also act as a hydrogen bond acceptor, potentially affecting intermolecular interactions in a solid state or with biological targets.

While specific research on this compound is not widely published, its structural similarity to other researched aminonicotinonitriles suggests it could be an intermediate in the synthesis of more complex molecules or a candidate for screening in various chemical and biological assays. The general synthetic accessibility of such compounds makes them attractive targets for library synthesis in drug discovery and materials science.

Properties

IUPAC Name

2-(2-methoxyethylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-13-6-5-12-9-8(7-10)3-2-4-11-9/h2-4H,5-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUJPIBTVVKARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=CC=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Methoxyethyl Amino Nicotinonitrile

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 2-[(2-Methoxyethyl)amino]nicotinonitrile is highly dependent on the efficient preparation of its key precursors: a substituted 2-halonicotinonitrile and the (2-methoxyethyl)amine reagent.

Synthesis of Substituted 2-Halonicotinonitriles

Substituted 2-halonicotinonitriles are crucial electrophilic partners in the synthesis of the target molecule. These compounds are polysubstituted pyridines, which are valuable but often challenging to synthesize in high yields. Modern methods have been developed to improve their production.

A prominent method involves the reaction of an alkylidene nitrile with a C1-compound in an organic solvent, which forms an enamine intermediate. This intermediate is then cyclized using a halide donor to produce the 2-halonicotinonitrile. To mitigate the issue of dimerization of the alkylidene nitrile starting material, which can lower the yield, a dehydrating agent is used during the reaction. This process can be adapted for both batch and continuous flow production systems, the latter offering enhanced control and potentially higher throughput. For instance, 2-chloro- and 2-iodonicotinonitriles can be synthesized from an enamine intermediate using hydrogen chloride gas or trimethylsilyl (B98337) iodide, respectively. The iodo-functionalized nicotinonitriles are particularly useful for subsequent transition metal-catalyzed coupling reactions.

Table 1: Synthetic Approaches for 2-Halonicotinonitriles
Starting MaterialsKey ReagentsMethodologyKey Feature
Alkylidene nitrile, C1-compoundHalide donor (e.g., HCl, TMSI), Dehydrating agentEnamine formation followed by cyclizationUse of dehydrating agent prevents dimerization of starting material.
Ketone, MalononitrileDrying agent, C1-compound, Halide donorFlow-based synthesisAllows for continuous production and process control.

Preparation of (2-Methoxyethyl)amine Reagents

(2-Methoxyethyl)amine is a vital nucleophile in the formation of the target compound. Several synthetic routes for its preparation have been developed, aiming for high purity and yield while considering cost and operational safety.

One common industrial method involves the high-temperature dehydration of ethylene (B1197577) glycol monomethyl ether with ammonia (B1221849) over a nickel or alumina (B75360) catalyst. However, this method often suffers from harsh reaction conditions (temperatures exceeding 200-250°C) and low yields.

Alternative, higher-yielding methods have been developed to circumvent these issues. One such method begins with inexpensive ethanolamine. The process involves:

Azeotropic dehydration with benzaldehyde (B42025) to form an aldimine.

Methylation of the aldimine using a methylating agent (e.g., methyl iodide, dimethyl sulfate) under alkaline conditions.

Acidic hydrolysis to remove the benzyl (B1604629) protecting group, followed by neutralization and distillation to yield the final product.

Another approach involves the direct catalytic amination of ethylene glycol monomethyl ether with ammonia in the presence of hydrogen and a supported metal catalyst containing a transition metal oxide. This method represents a more atom-economical pathway.

Table 2: Comparison of Synthetic Routes for (2-Methoxyethyl)amine
Starting MaterialKey Steps/ReagentsAdvantagesDisadvantages
Ethylene Glycol Monomethyl Ether & AmmoniaHigh-temperature dehydration over Ni or Al₂O₃ catalystDirect conversionHarsh conditions, low yields (6-17%)
EthanolamineProtection (benzaldehyde), methylation, deprotectionHigher yields (56-84%), milder conditions, low costMulti-step process, generates salt waste
Ethylene Glycol Monomethyl Ether & AmmoniaHydrogenation reduction amination with H₂ and catalystAtom-economicalRequires specialized catalyst and hydrogenation setup

Amination Reactions for Nicotinonitrile Formation

The key step in the synthesis of this compound is the formation of the C-N bond between the pyridine (B92270) ring and the amine. This is achieved through several amination strategies, ranging from direct substitution to transition metal-catalyzed cross-coupling reactions.

Direct Amination of Halonicotinonitriles

Direct amination occurs via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the amine nucleophile attacks the carbon atom bearing the halogen leaving group on the aromatic ring. The pyridine ring of nicotinonitrile is inherently electron-deficient, and this effect is amplified by the presence of the electron-withdrawing nitrile (-CN) group. This activation facilitates the attack by a nucleophile like (2-methoxyethyl)amine. wikipedia.orgmasterorganicchemistry.com

The reaction typically proceeds by the addition of the amine to the electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge, particularly by the nitrile group. Subsequent elimination of the halide ion restores the aromaticity of the ring and yields the final aminated product.

While feasible, this direct approach often requires forcing conditions, such as high temperatures, to overcome the activation energy barrier, especially for less reactive chloro-substituents. researchgate.net The use of a strong base (e.g., sodium hydride) in conjunction with an additive like lithium iodide can facilitate the reaction under more manageable conditions, as demonstrated in related Chichibabin-type aminations of pyridines. orgsyn.org

Palladium-Catalyzed Coupling Reactions: Buchwald-Hartwig Variations

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a versatile and efficient method for coupling amines with aryl halides under relatively mild conditions. wikipedia.orglibretexts.org

The catalytic cycle generally involves the following key steps:

Oxidative Addition : A Pd(0) complex reacts with the 2-halonicotinonitrile, inserting the palladium into the carbon-halogen bond to form a Pd(II) species.

Amine Coordination and Deprotonation : The (2-methoxyethyl)amine coordinates to the palladium center, and a base deprotonates the amine to form an amido complex.

Reductive Elimination : The final C-N bond is formed as the aminated product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand, base, and solvent. Electron-rich and sterically hindered phosphine (B1218219) ligands (e.g., XPhos, Josiphos-type ligands) are commonly employed to facilitate the crucial reductive elimination step. rug.nl Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) are typically used to deprotonate the amine. libretexts.orgresearchgate.net This methodology has been successfully applied to the amination of various 2-halopyridines with primary and secondary amines. researchgate.netresearchgate.net

Table 3: Typical Components for Buchwald-Hartwig Amination
ComponentExamplesFunction
Palladium SourcePd(OAc)₂, Pd₂(dba)₃Precursor to the active Pd(0) catalyst
LigandXPhos, SPhos, BINAP, DPPF, JosiphosStabilizes the palladium center and promotes key reaction steps
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the amine to form the active nucleophile
SolventToluene (B28343), Dioxane, THFProvides a medium for the reaction

Copper-Catalyzed Coupling Reactions: Goldberg Variations

The Goldberg reaction is a copper-catalyzed alternative to the Buchwald-Hartwig amination for the formation of C-N bonds. While historically requiring harsh conditions, modern variations have been developed that proceed under milder temperatures with improved efficiency.

This method is particularly effective for the amination of aryl halides. A short and economical synthesis of 2-N-substituted aminopyridines has been developed using a catalytic Goldberg reaction with 2-bromopyridine. An effective catalyst can be formed in situ from copper(I) iodide (CuI) and a ligand such as 1,10-phenanthroline. This system, with a catalyst loading of just 0.5–3 mol%, can produce high yields and is suitable for large-scale reactions. The process involves the coupling of the 2-halonicotinonitrile with (2-methoxyethyl)amine in the presence of the copper catalyst and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄).

Alternative Transition Metal-Mediated Aminations

The synthesis of this compound from precursors such as 2-chloronicotinonitrile and 2-methoxyethylamine (B85606) is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methodologies in this class are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has become one of the most powerful and versatile methods for constructing C–N bonds. wikipedia.orgrsc.org Its development allowed for the facile synthesis of aryl amines under relatively mild conditions, tolerating a wide range of functional groups. wikipedia.org The reaction typically involves a palladium precursor, a phosphine ligand, and a base. For the synthesis of 2-substituted pyridines, this method is particularly effective, though the pyridine nitrogen can sometimes complicate the catalytic cycle. nih.gov The use of specialized ligands and pre-catalysts has been shown to be effective for the amination of challenging heteroaryl halides. nih.govnih.gov

Copper-Catalyzed Ullmann-Type Amination: Historically preceding the palladium-catalyzed methods, the Ullmann reaction involves the coupling of an aryl halide with an amine using a copper catalyst, often at higher temperatures. organicreactions.org Modern iterations of this reaction have been significantly improved by the use of ligands, which allow the reaction to proceed under milder conditions. organic-chemistry.orgnih.gov Copper-catalyzed aminations can be complementary to palladium-based systems and sometimes offer different chemoselectivity. organicreactions.org Recent advancements have enabled the amination of aryl chlorides at temperatures as low as 40–55 °C using highly sterically hindered diamine ligands. organic-chemistry.org

Table 1: Comparison of Major Transition Metal-Mediated Amination Methods.
MethodTypical Metal SourceCommon LigandsTypical BaseGeneral Reaction Temperature
Buchwald-HartwigPd(OAc)₂, Pd₂(dba)₃, or Pd pre-catalystsBulky, electron-rich phosphines (e.g., RuPhos, XPhos, BrettPhos)NaOtBu, KOtBu, LiHMDS, Cs₂CO₃Room Temperature to 130°C
Ullmann-TypeCuI, Cu(OAc)₂, Cu₂ODiamine derivatives, α-benzoin oxime, N,N,O-donating ligandsK₃PO₄, Cs₂CO₃, K₂CO₃40°C to 180°C

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound via transition metal-mediated amination is highly dependent on the careful optimization of several reaction parameters. The interplay between the solvent, ligand, temperature, and pressure dictates the reaction's efficiency, yield, and purity.

Solvent Effects in Amination Processes

The choice of solvent is critical in palladium-catalyzed cross-coupling reactions as it influences the solubility of reagents, the stability of the catalyst, and the rates of key steps in the catalytic cycle. rsc.org Aprotic solvents are commonly employed for Buchwald-Hartwig aminations.

Non-polar aprotic solvents like toluene and dioxane are frequently used. Toluene is often a good choice for reactions at higher temperatures, while dioxane can better solubilize some reagents.

Polar aprotic solvents such as dimethylformamide (DMF) can also be effective, although their coordinating ability can sometimes interfere with the catalyst.

"Green" solvents: There is a growing trend to adapt these reactions to more environmentally benign solvents. Studies have shown that amination of certain reactive heteroaryl chlorides can be performed effectively in water, which can sometimes provide a beneficial "on-water" effect. nih.govresearchgate.net

Ligand Selection for Catalytic Reactions

The ligand is arguably the most crucial component of the catalytic system, particularly in palladium-catalyzed aminations. rsc.org It stabilizes the metal center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.

For the coupling of heteroaryl chlorides like 2-chloronicotinonitrile, the selection of an appropriate ligand is paramount. nih.gov

Bulky, Electron-Rich Monodentate Phosphine Ligands: A significant advancement in Buchwald-Hartwig amination came with the development of sterically hindered and electron-rich phosphine ligands. Ligands such as RuPhos, SPhos, XPhos, and BrettPhos have proven to be exceptionally effective for a broad range of substrates, including challenging heteroaryl halides. nih.gov These ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.

Bidentate Phosphine Ligands: Ligands like BINAP and DPF were among the first to provide reliable coupling for a wider range of amines. wikipedia.org They are thought to prevent the formation of inactive palladium dimers. wikipedia.org

Ligands for Copper-Catalysis: Ligand development has also revitalized copper-catalyzed aminations. Sterically hindered N¹,N²-diarylbenzene-1,2-diamine ligands, for example, can enhance the electron density on the copper center and stabilize the active catalyst, enabling reactions at much lower temperatures. organic-chemistry.org

Table 2: Selected Ligands for C-N Cross-Coupling Reactions.
Ligand NameCatalyst SystemTypical Application
RuPhosPalladiumHighly general for a wide range of amines and (hetero)aryl halides. nih.gov
BrettPhosPalladiumEffective for coupling primary amines and ammonia equivalents. nih.gov
XPhosPalladiumBroadly applicable for C-N coupling, including with heteroaryl chlorides.
N¹,N²-diarylbenzene-1,2-diamineCopperEnables amination of aryl chlorides under mild conditions. organic-chemistry.org

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a key parameter for controlling the rate of reaction. While higher temperatures generally lead to faster reactions, they can also promote side reactions or cause catalyst degradation.

Thermal Conditions: Many standard Buchwald-Hartwig protocols for less reactive substrates, such as aryl chlorides, require elevated temperatures, often in the range of 80-130°C. researchgate.net However, the development of highly active catalyst systems has enabled many aminations to be performed at room temperature, particularly with more reactive aryl bromides or tosylates. berkeley.edu

Microwave Heating: The use of microwave irradiation has become a common strategy to accelerate these reactions. researchgate.net Microwave heating can rapidly and efficiently bring the reaction mixture to the desired temperature, often leading to dramatic reductions in reaction time from many hours to just a few minutes. researchgate.net Reactions performed in sealed vessels under microwave conditions can also reach higher temperatures and pressures than under conventional reflux, further accelerating the reaction rate.

Purification and Isolation Techniques in Synthesis

Following the completion of the synthesis, the target compound, this compound, must be isolated from the reaction mixture, which contains residual reagents, catalyst, ligand, base, and any byproducts. Chromatographic techniques are the most powerful and widely used methods for this purpose.

Chromatographic Separation Methodologies

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.govrsc.org

Flash Column Chromatography: This is the standard technique for preparative scale purification in organic synthesis. For a molecule like this compound, a silica (B1680970) gel stationary phase is typically used. The mobile phase is a mixture of non-polar and more polar solvents, such as a gradient of ethyl acetate (B1210297) in hexanes. nih.govrsc.org The components of the mixture travel through the column at different rates depending on their polarity, allowing for the collection of the pure product in fractions.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical and preparative separations. For substituted pyridines, several HPLC methods are applicable.

Reversed-Phase (RP-HPLC): This is the most common HPLC mode, using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile (B52724)/water or methanol (B129727)/water). It is effective for separating compounds based on hydrophobicity. sielc.comnih.gov

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can provide unique selectivity for separating closely related basic compounds like substituted pyridines. helixchrom.com

Hydrogen-Bonding Chromatography: Specialized columns (e.g., SHARC 1) can separate isomers of aminopyridines based on their hydrogen bonding interactions with the stationary phase. sielc.com

Table 3: Overview of Chromatographic Purification Methods.
TechniqueStationary PhaseTypical Mobile PhasePrimary Use
Flash Column ChromatographySilica GelHexanes/Ethyl Acetate GradientPreparative scale purification. nih.govrsc.org
Reversed-Phase HPLCC18-modified silicaAcetonitrile/Water or Methanol/WaterAnalytical and preparative purification. sielc.com
Mixed-Mode HPLCCombines hydrophobic and ion-exchange propertiesAcetonitrile with acid/buffer (e.g., H₃PO₄)Separation of closely related polar/ionic compounds. helixchrom.com

Recrystallization and Precipitation Strategies

Recrystallization and precipitation are fundamental techniques for the purification of solid organic compounds like this compound. The choice of solvent and the method of inducing crystallization are paramount to achieving a high degree of purity.

Recrystallization is a process that relies on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Conversely, impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

For 2-aminonicotinonitrile derivatives, a range of solvents can be employed. The selection of an appropriate solvent is typically determined empirically through small-scale solubility tests. Common solvents for the recrystallization of related amino-substituted pyridines include alcohols (such as ethanol (B145695) and methanol), esters (like ethyl acetate), ketones (such as acetone), and nitriles (like acetonitrile). Often, a mixed solvent system, such as a combination of a good solvent and a poor solvent (e.g., ethanol-water, hexane-acetone), is used to achieve the optimal solubility gradient for effective crystallization.

The general procedure for recrystallization involves dissolving the crude this compound in a minimal amount of a suitable hot solvent. The hot, saturated solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities remain in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Precipitation is another widely used technique for purification. Unlike recrystallization, which typically involves a gradual cooling process to form well-defined crystals, precipitation can be induced more rapidly by altering the composition of the solvent or by changing the pH of the solution.

For aminopyridine derivatives, which possess basic nitrogen atoms, pH-dependent precipitation is a common strategy. The crude compound can be dissolved in an acidic aqueous solution, in which it exists as a soluble salt. Insoluble impurities can then be removed by filtration. Subsequently, the dropwise addition of a base (e.g., sodium hydroxide (B78521) solution) to the filtrate neutralizes the acid and decreases the solubility of the free base, causing the purified this compound to precipitate out of the solution.

TechniquePrincipleCommon Solvents/ReagentsKey Considerations
RecrystallizationDifferential solubility in hot vs. cold solvent.Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Hexane/Acetone, Ethanol/WaterSlow cooling promotes the formation of purer, larger crystals.
pH-Dependent PrecipitationConversion between a soluble salt and an insoluble free base.Aqueous acid (e.g., HCl), Aqueous base (e.g., NaOH)Requires the compound to have acidic or basic functional groups.
Anti-Solvent PrecipitationAddition of a miscible solvent in which the compound is insoluble.A good solvent (e.g., Ethanol) and an anti-solvent (e.g., Water)The rate of addition of the anti-solvent can affect particle size and purity.
Salting OutReducing solubility in an aqueous solution by adding a salt.Saturated Sodium Chloride SolutionEffective for moderately polar compounds in aqueous solutions.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and related compounds, several green chemistry strategies can be implemented to improve the environmental footprint of the manufacturing process.

One of the cornerstones of green chemistry is the use of environmentally benign solvents . Traditional organic solvents are often volatile, flammable, and toxic. Replacing these with greener alternatives such as water, ethanol, or mixtures thereof can significantly reduce the environmental impact. For the synthesis of aminopyridine derivatives, reactions conducted in a water-ethanol mixture have been shown to be effective, often facilitating product isolation and reducing reaction times. nih.gov

Multi-component reactions (MCRs) are another powerful tool in green chemistry. MCRs involve the reaction of three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms of the reactants into the final product. This high atom economy minimizes waste generation. The synthesis of the 2-aminonicotinonitrile core can often be achieved through MCRs, which are known for their efficiency and operational simplicity.

The use of catalysts is preferred over stoichiometric reagents to minimize waste. Catalysts are used in small amounts and can often be recycled and reused. For the synthesis of related heterocyclic compounds, recyclable catalysts have been developed that can be easily recovered from the reaction mixture, for example, by simple filtration. nih.gov The development of heterogeneous catalysts is particularly advantageous as it simplifies product purification.

Solvent-free reaction conditions , also known as neat reactions, represent an ideal green chemistry approach as they eliminate the need for a solvent altogether. These reactions are often facilitated by grinding the reactants together or by heating them in the absence of a solvent. For the synthesis of various nicotinonitrile derivatives, solvent-free conditions have been successfully applied, leading to high yields and simplified work-up procedures.

Furthermore, energy efficiency is a key consideration. The use of alternative energy sources such as microwave irradiation or ultrasound can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Green Chemistry ApproachDescriptionAdvantagesExample Application for Related Syntheses
Use of Greener SolventsEmploying solvents with low toxicity and environmental impact.Reduced pollution, improved safety.Using water-ethanol mixtures instead of chlorinated solvents. nih.gov
Multi-Component Reactions (MCRs)Combining three or more reactants in a single synthetic step.High atom economy, reduced waste, simplified procedures.One-pot synthesis of 2-aminopyridine (B139424) scaffolds.
CatalysisUsing small amounts of substances to accelerate reactions.Reduced waste, potential for catalyst recycling, milder reaction conditions.Employing recyclable catalysts for the synthesis of heterocyclic compounds. nih.gov
Solvent-Free ConditionsConducting reactions without a solvent.Elimination of solvent waste, simplified purification.Neat synthesis of nicotinonitrile derivatives.
Energy EfficiencyUsing alternative energy sources to reduce energy consumption.Shorter reaction times, lower energy costs.Microwave-assisted or ultrasonic-mediated synthesis.

Chemical Reactivity and Transformation Mechanisms of 2 2 Methoxyethyl Amino Nicotinonitrile

Reactivity of the Nicotinonitrile Core

The nicotinonitrile core of 2-[(2-Methoxyethyl)amino]nicotinonitrile is a pyridine (B92270) ring substituted with a nitrile group and an amino group. This substitution pattern creates a unique electronic environment that governs its reactivity towards nucleophilic and electrophilic reagents, and also dictates the reactions of the nitrile functional group itself.

Nucleophilic Aromatic Substitution at C-2

In the case of this compound, the C-2 position is occupied by the (2-Methoxyethyl)amino group. Generally, amino groups are poor leaving groups in nucleophilic aromatic substitution (SNAr) reactions. Direct displacement of this amino group by a nucleophile is energetically unfavorable. Instead, nucleophilic attack is more likely to occur at other positions on the pyridine ring if it is sufficiently activated by other electron-withdrawing groups. However, without such activation, direct SNAr at the C-2 position is not a feasible reaction pathway.

Transition-metal-catalyzed SNAr reactions have been demonstrated for aminopyridines, where a ruthenium(II) catalyst can activate the pyridine ring towards nucleophilic attack by forming a transient η⁶-pyridine complex. thieme-connect.com This strategy facilitates the cleavage of the C-N bond, allowing for the substitution of the amino group. While this has been shown for aminopyridines in general, specific application to this compound has not been extensively reported.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution (EAS) reactions generally more difficult. The presence of the electron-donating (2-Methoxyethyl)amino group at the C-2 position and the electron-withdrawing nitrile group at the C-3 position further complicates the reactivity.

The amino group is a strong activating group and an ortho-, para-director. organicchemistrytutor.comyoutube.com Conversely, the nitrile group is a deactivating group and a meta-director. In this compound, the amino group directs electrophilic attack to the C-3 and C-5 positions. However, the C-3 position is already substituted. The nitrile group at C-3 would direct incoming electrophiles to the C-5 position. Therefore, the C-5 position is the most likely site for electrophilic attack. The C-4 and C-6 positions are generally less favored for electrophilic substitution in pyridine derivatives.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionDirecting Effect of Amino Group (C-2)Directing Effect of Nitrile Group (C-3)Overall Predicted Reactivity
C-4-metaLow
C-5parametaHigh
C-6ortho-Moderate

Reactions Involving the Nitrile Functional Group

The nitrile group (-C≡N) at the C-3 position is a versatile functional group that can undergo a variety of transformations. researchgate.net

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The reaction proceeds through a carboxamide intermediate. This transformation would convert this compound into 2-[(2-Methoxyethyl)amino]nicotinic acid.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would yield {3-(aminomethyl)-2-[(2-methoxyethyl)amino]phenyl}amine.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For instance, [2+2+2] cycloadditions of nitriles with alkynes, catalyzed by organometallic complexes, can lead to the formation of new heterocyclic rings. nih.gov

Transformations of the (2-Methoxyethyl)amino Moiety

The (2-Methoxyethyl)amino side chain possesses a secondary amine and an ether linkage, both of which can be sites of chemical modification.

N-Alkylation and N-Acylation Reactions

The secondary amine of the (2-Methoxyethyl)amino group is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: Reaction with alkyl halides in the presence of a base can introduce an additional alkyl group onto the nitrogen atom. researchgate.netgoogle.comchemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net For example, treatment with methyl iodide would yield the corresponding N-methylated tertiary amine.

N-Acylation: Acylation with acyl chlorides or acid anhydrides in the presence of a base will form the corresponding N-acyl derivative. nih.govmdpi.comsemanticscholar.org For instance, reaction with acetyl chloride would produce N-acetyl-N-(2-methoxyethyl)-3-cyano-2-pyridinamine.

Dealkylation Pathways

Cleavage of the bonds within the (2-Methoxyethyl)amino moiety can occur under specific conditions.

N-Dealkylation: The removal of the 2-methoxyethyl group to generate 2-aminonicotinonitrile can be challenging. However, certain reagents are known to effect N-dealkylation of amines. For instance, reaction with cyanogen (B1215507) bromide (von Braun reaction) or chloroformates can lead to cleavage of the N-alkyl group. The ether linkage within the side chain might also be susceptible to cleavage under strong acidic conditions (e.g., using HBr or HI), potentially leading to a mixture of dealkylated and rearranged products.

Ether Cleavage: The methyl ether can be cleaved using strong acids like HBr or HI, or with Lewis acids such as BBr₃. This would result in the formation of a hydroxyl group, yielding 2-{[2-hydroxyethyl]amino}nicotinonitrile.

Cyclization Reactions Involving the Amino Group

There is no available scientific literature detailing the cyclization reactions of this compound. While the 2-aminonicotinonitrile scaffold is known to participate in cyclization to form various fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and pyrimido[4,5-b]pyridines, no studies have been published that specifically utilize the 2-[(2-Methoxyethyl)amino] substituent in these transformations. Therefore, no reaction schemes, conditions, yields, or product characterizations can be reported.

Mechanistic Studies of Key Reactions

A thorough search of chemical literature and databases yielded no mechanistic studies for any reactions involving this compound. As no key reactions have been established or studied, the subsequent subsections on specific mechanistic investigation techniques are also void of data for this compound.

Elucidation of Reaction Pathways via Kinetic Isotope Effects

No studies have been published that employ kinetic isotope effects (KIE) to investigate the reaction mechanisms of this compound. KIE studies are a powerful tool for determining rate-determining steps and transition state structures, but this technique has not been applied to the specified molecule in any documented research.

Spectroscopic Monitoring of Reaction Intermediates

There are no reports on the use of spectroscopic techniques, such as NMR, IR, or UV-Vis spectroscopy, for the real-time monitoring or trapping of reaction intermediates in transformations involving this compound. The identification and characterization of transient species are crucial for understanding reaction mechanisms, but this information is absent for this compound.

Computational Modeling of Transition States

No computational or theoretical studies, such as those using Density Functional Theory (DFT), have been published that model the transition states of reactions involving this compound. Such studies would provide valuable insight into reaction barriers and pathways, but this area of research remains unexplored for this molecule.

Derivatization and Analog Development Strategies

Design Principles for Structural Analogs

The rational design of structural analogs is a cornerstone of modern drug discovery. For the 2-[(2-Methoxyethyl)amino]nicotinonitrile scaffold, this involves systematically altering its three main components: the amino moiety's alkyl chain, the pyridine (B92270) ring, and the nitrile group.

The N-(2-methoxyethyl) side chain plays a crucial role in defining the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. Systematic variation of this chain is a key strategy to modulate these characteristics. Common modifications include:

Chain Length Homologation: Altering the ethylene (B1197577) linker to propylene (B89431) or butylene to probe the impact of distance and flexibility on target engagement.

Branching: Introducing methyl or other small alkyl groups on the ethylene chain to create steric hindrance or establish specific chiral interactions.

Ether Modification: Replacing the terminal methoxy (B1213986) group with larger alkoxy groups (e.g., ethoxy, isopropoxy) or cyclic ethers (e.g., tetrahydrofuranyl) to fine-tune solubility and metabolic stability.

Functional Group Interconversion: Substituting the ether oxygen with other functionalities, such as an amine (diamine analogs) or a sulfide, to introduce different electronic and hydrogen-bonding properties.

These variations allow for a detailed exploration of the binding pocket of a biological target and can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Modification of the pyridine ring is a powerful tool for modulating electronic properties and creating new interaction points. The unsubstituted 4, 5, and 6-positions are prime targets for substitution. Structure-activity relationship (SAR) analyses of related 2-aminonicotinonitrile derivatives have shown that the placement and nature of these substituents are critical. For instance, studies have revealed that introducing electron-donating groups at the C-4 and C-6 positions of the nicotinonitrile core can confer potent biological activity, whereas substitution at the C-5 position may have the opposite effect researchgate.net.

Common strategies include the introduction of:

Halogens (F, Cl, Br): To alter electronic distribution and potentially serve as handles for further cross-coupling reactions.

Small Alkyl/Alkoxy Groups (Methyl, Methoxy): To increase lipophilicity and explore steric limits within a binding site.

Aryl or Heteroaryl Groups: To introduce potential for π-π stacking interactions and expand the molecular footprint. mdpi.com

The table below summarizes the impact of pyridine ring substitution on related 2-aminonicotinonitrile scaffolds based on published research findings.

Position of SubstitutionType of SubstituentObserved Effect on ActivityReference
C-4Electron-donating groupsPotentiation of activity researchgate.net
C-6Electron-donating groupsPotentiation of activity researchgate.net
C-5General substituentsDetrimental to activity researchgate.net
C-4, C-6Phenyl groupsLeads to cytotoxic compounds mdpi.com

The nitrile group is a significant pharmacophore due to its unique electronic properties and ability to act as a hydrogen bond acceptor. researchgate.net It is often considered a bioisostere for halogens or a carbonyl group. researchgate.netnih.gov Strategies for its modification include:

Bioisosteric Replacement: The nitrile can be replaced with other functional groups that mimic its size, shape, and electronic character. Common bioisosteres include tetrazoles, amides, or oxadiazoles. This can improve metabolic stability or alter binding interactions.

Hydrolysis: Conversion of the nitrile to a primary amide or a carboxylic acid introduces strong hydrogen bond donors and acceptors, drastically changing the compound's polarity and potential interactions.

Reduction: Reduction of the nitrile to a primary amine (aminomethyl group) introduces a basic center, which can be crucial for forming salt bridges with acidic residues in a target protein.

The nitrile group's ability to engage in non-specific polar interactions and polarize the aromatic ring system makes it a valuable feature for optimizing molecular interactions and blocking sites of oxidative metabolism. researchgate.netnih.gov

Synthesis of N-Substituted and N-Protected Derivatives

The secondary amine in the 2-amino position is another key site for derivatization. Reactions at this nitrogen can be used to introduce new functionalities or to protect the amine during subsequent synthetic steps.

N-Acylation: Reaction with acyl chlorides or anhydrides yields amide derivatives. This transformation neutralizes the basicity of the amine and introduces a hydrogen bond acceptor (the carbonyl oxygen), which can be used to probe interactions with a biological target.

N-Alkylation: Introduction of further alkyl groups can modulate the steric and electronic environment around the nitrogen.

N-Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, which are stable functional groups with distinct hydrogen-bonding capabilities.

N-Protection: In multi-step syntheses, the secondary amine may need to be protected to prevent unwanted side reactions. Common protecting groups for secondary amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be installed and later removed under specific conditions.

These derivatization techniques are essential for building more complex molecules and for systematically evaluating the role of the 2-amino group in biological activity. nih.govmdpi.com

Halogenation and Subsequent Cross-Coupling Strategies

A highly effective and widely used strategy for creating diverse analogs involves the halogenation of the pyridine ring, followed by transition metal-catalyzed cross-coupling reactions. rsc.orgrsc.org This approach allows for the modular and efficient introduction of a vast array of substituents.

The process typically involves two steps:

Halogenation: The pyridine ring is first functionalized with a halogen, typically bromine or iodine, at a specific position (e.g., C-4 or C-5) through electrophilic aromatic substitution.

Cross-Coupling: The resulting halo-derivative serves as a substrate for various palladium-, copper-, or rhodium-catalyzed cross-coupling reactions. rsc.orgrsc.org These reactions are fundamental in modern medicinal chemistry for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

The table below outlines some of the most common cross-coupling reactions applied to pyridine scaffolds.

Reaction NameCatalysts (Typical)Bond FormedCoupling Partner
Suzuki-Miyaura CouplingPd(OAc)₂, Pd(PPh₃)₄C-C (sp²)Boronic acids/esters
Buchwald-Hartwig AminationPd₂(dba)₃, RuPhosC-NAmines
Sonogashira CouplingPdCl₂(PPh₃)₂, CuIC-C (sp)Terminal alkynes
Heck CouplingPd(OAc)₂C-C (sp²)Alkenes
Stille CouplingPd(PPh₃)₄C-C (sp²)Organostannanes

This powerful combination of halogenation and cross-coupling provides rapid access to libraries of compounds with diverse substituents on the pyridine ring, enabling extensive SAR exploration. researchgate.netacs.org

Development of Heterocyclic Fused Systems

The ortho-positioning of the amino and nitrile groups on the pyridine ring provides a classic structural motif for the synthesis of fused heterocyclic systems. This strategy involves intramolecular or intermolecular cyclization reactions to construct a new ring fused to the pyridine core, leading to bicyclic structures such as pyrido[2,3-d]pyrimidines. researchgate.net

Key synthetic approaches include:

Reaction with One-Carbon Reagents: Condensation with reagents like formamide, formic acid, or orthoformates can lead to the formation of a fused pyrimidine (B1678525) ring, yielding pyrido[2,3-d]pyrimidin-4-amine (B1601162) derivatives.

Reaction with Guanidine (B92328): Treatment with guanidine can yield 2,4-diaminopyrido[2,3-d]pyrimidines.

Thorpe-Ziegler Cyclization: In appropriately substituted precursors, base-catalyzed intramolecular cyclization can form a new five- or six-membered ring.

Thermal or Photochemical Cyclization: Derivatives containing reactive groups like azides can undergo cyclization upon heating or irradiation to form fused systems. nih.gov

The creation of these fused heterocycles dramatically alters the shape, rigidity, and electronic properties of the original scaffold, opening up possibilities for interacting with different biological targets or optimizing binding to an existing one. rsc.orgrsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 2-[(2-Methoxyethyl)amino]nicotinonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

In the ¹H NMR spectrum of this compound, each set of chemically non-equivalent protons would produce a distinct signal. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the multiplicity (splitting pattern) reveals the number of neighboring protons.

The pyridine (B92270) ring protons are expected to appear in the aromatic region of the spectrum. The proton at position 6 (H-6) would likely be the most downfield, appearing as a doublet of doublets due to coupling with H-4 and H-5. The proton at position 4 (H-4) would also be a doublet of doublets, coupling to H-5 and H-6. The proton at position 5 (H-5) would be expected to be the most upfield of the aromatic protons, appearing as a doublet of doublets from coupling to H-4 and H-6.

The protons of the 2-methoxyethylamino side chain would appear in the aliphatic region. The methylene (B1212753) protons adjacent to the amino group (-NH-CH₂-) are expected to be a triplet, coupled to the adjacent methylene group. The methylene protons adjacent to the methoxy (B1213986) group (-O-CH₂-) would also likely be a triplet, coupled to the other methylene group in the ethyl chain. The methoxy group protons (-O-CH₃) would appear as a sharp singlet, as they have no adjacent protons to couple with. The proton on the secondary amine (-NH-) would likely appear as a broad singlet or a triplet, depending on the solvent and concentration, due to coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-6 (Pyridine)8.20 - 8.40dd
H-4 (Pyridine)7.50 - 7.70dd
H-5 (Pyridine)6.60 - 6.80dd
-NH-5.50 - 5.80br s or t
-NH-CH ₂-3.60 - 3.80t
-O-CH ₂-3.50 - 3.70t
-O-CH3.30 - 3.40s

Note: Predicted values are based on the analysis of similar substituted aminopyridine and nicotinonitrile structures. dd = doublet of doublets, t = triplet, s = singlet, br s = broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

For this compound, the carbon atoms of the pyridine ring would be found in the downfield region of the spectrum. The carbon atom at position 2 (C-2), being attached to the electron-donating amino group, would be significantly shielded compared to a typical pyridine C-2. Conversely, the carbon at position 6 (C-6) would be the most deshielded of the ring carbons. The carbon of the nitrile group (-CN) would appear in a characteristic region for cyano groups. The carbon atoms of the 2-methoxyethylamino side chain would be observed in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)158.0 - 160.0
C-6 (Pyridine)151.0 - 153.0
C-4 (Pyridine)138.0 - 140.0
C-5 (Pyridine)112.0 - 114.0
C-3 (Pyridine)89.0 - 91.0
-C N116.0 - 118.0
-NH-C H₂-45.0 - 47.0
-O-C H₂-70.0 - 72.0
-O-C H₃58.0 - 60.0

Note: Predicted values are based on the analysis of similar substituted aminopyridine and nicotinonitrile structures.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show correlations between H-4, H-5, and H-6 on the pyridine ring, confirming their adjacent positions. It would also show a correlation between the two methylene groups of the ethyl side chain, as well as between the -NH- proton and the adjacent methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of each carbon atom that bears protons. For instance, the proton signal for H-6 would correlate with the ¹³C signal for C-6.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₉H₁₁N₃O, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula.

Table 3: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₉H₁₂N₃O⁺178.0975

Note: The calculated exact mass is based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule.

For this compound, the protonated molecule [M+H]⁺ would be expected to undergo several characteristic fragmentation pathways. A likely fragmentation would be the loss of the methoxyethyl side chain, leading to a fragment corresponding to 2-aminonicotinonitrile. Cleavage of the C-O bond in the side chain could lead to the loss of a methoxy radical, followed by further fragmentation. Another plausible fragmentation pathway would involve the cleavage of the ethyl chain, resulting in characteristic neutral losses. The analysis of these fragmentation patterns would provide strong evidence for the proposed structure of the molecule. Plausible fragmentation pathways for related aminopyridine structures have been previously studied and can serve as a basis for these predictions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. The analysis of this compound reveals characteristic vibrational modes corresponding to its distinct structural features: the nitrile, the secondary amine, the ether linkage, and the substituted pyridine ring.

In an IR spectrum, the absorption of infrared radiation excites molecules into a higher vibrational state. rsc.org The frequencies of these absorptions are specific to the types of bonds and functional groups within the molecule. For this compound, the most prominent and diagnostic peak is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the 2200-2260 cm⁻¹ region.

The N-H stretching vibration of the secondary amine group is expected to produce a moderate absorption band around 3300-3500 cm⁻¹. The C-N stretching vibrations associated with the aromatic amine would be observed in the 1250-1360 cm⁻¹ range. The presence of the methoxyethyl group is confirmed by several characteristic bands: the C-O-C stretching of the ether linkage, which typically appears as a strong band between 1070 and 1150 cm⁻¹, and the various C-H stretching and bending vibrations of the alkyl chain. masterorganicchemistry.com Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the pyridine ring appear in the 1400-1600 cm⁻¹ region. vscht.cz

Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. The nitrile group's symmetric stretch is also strongly Raman active. The aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, aiding in the structural confirmation.

Table 1: Representative Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity
Nitrile (C≡N) Stretch 2220 - 2240 Strong, Sharp
Secondary Amine (N-H) Stretch 3300 - 3350 Medium
Aromatic Ring (C=C, C=N) Stretch 1400 - 1600 Medium to Strong
Ether (C-O-C) Asymmetric Stretch 1070 - 1150 Strong
Aromatic C-H Stretch 3000 - 3100 Medium to Weak

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding the compound's structure and properties. For a compound like this compound, a single-crystal X-ray diffraction study would elucidate the planarity of the nicotinonitrile ring, the conformation of the methoxyethyl side chain, and the nature of any hydrogen bonding or π-stacking interactions in the solid state.

Crystal Growth Techniques

The primary prerequisite for X-ray crystallography is the availability of high-quality single crystals. For organic compounds such as this compound, several techniques can be employed to grow suitable crystals:

Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture until saturation. The solvent is then allowed to evaporate slowly and undisturbed over several days or weeks. As the solution becomes supersaturated, crystals begin to form. The choice of solvent is critical and often determined empirically.

Solvent Diffusion: This technique involves dissolving the compound in one solvent and carefully layering a second, miscible "anti-solvent" (in which the compound is poorly soluble) on top. Diffusion at the interface between the two liquids gradually reduces the solubility of the compound, promoting slow crystallization.

Vapor Diffusion: Similar to solvent diffusion, this method places a concentrated solution of the compound in a small vial, which is then placed inside a larger, sealed container holding a more volatile anti-solvent. The vapor from the anti-solvent slowly diffuses into the solution, inducing crystallization.

Diffraction Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The positions and intensities of these reflections are recorded by a detector.

The data collection process involves rotating the crystal and collecting diffraction patterns at various orientations. After data collection, the raw data is processed to yield a set of reflection intensities. The crystal structure is then solved using computational methods to determine the initial positions of the atoms. This initial model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor, which indicates the level of agreement.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For this compound, chromatographic methods are vital for assessing its purity, identifying potential impurities from the synthesis process, and quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile organic compounds. nih.gov A typical method for this compound would utilize reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture.

Method development involves optimizing several parameters:

Stationary Phase: A C18 column is a common starting point due to its versatility in separating a wide range of organic molecules.

Mobile Phase: A mixture of water (often with a pH modifier like formic acid or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of impurities with different polarities.

Detection: Given the presence of the substituted pyridine ring, which is a strong chromophore, a UV-Vis detector is highly effective. The detection wavelength would be set at the compound's absorbance maximum (λmax) to ensure high sensitivity.

Flow Rate and Temperature: These are adjusted to achieve good peak shape and resolution within a reasonable analysis time.

The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is ideal for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for identifying and quantifying volatile or semi-volatile byproducts that may be present from the synthesis. nih.gov These could include residual solvents or low-molecular-weight starting materials.

In GC-MS, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin capillary column (the stationary phase). Compounds are separated based on their boiling points and interactions with the column's coating. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The mass spectrum serves as a "molecular fingerprint," allowing for positive identification of the compound by comparison to spectral libraries. This technique is highly sensitive and specific, making it invaluable for detecting trace-level impurities. mdpi.com

Applications in Advanced Chemical Research Non Biological Focus

Role as Synthetic Building Blocks for Complex Molecules

In the realm of organic synthesis, 2-[(2-Methoxyethyl)amino]nicotinonitrile and its derivatives serve as crucial starting materials or intermediates for the construction of more elaborate chemical structures. wikipedia.orgresearchgate.net The reactivity of the nitrile and amino groups, coupled with the aromatic pyridine (B92270) core, allows for a variety of chemical transformations.

Substituted 2-aminonicotinonitriles are well-established precursors for the synthesis of fused heterocyclic systems, particularly pyridopyrimidines. rsc.orgnih.govnuph.edu.uaijpsjournal.com The reaction typically involves the cyclization of the 2-amino-3-cyano-pyridine moiety with various reagents. For instance, treatment with acid chlorides can lead to the formation of 2-arylpyrido[2,3-d]pyrimidines. rsc.org Similarly, reaction with isothiocyanates can yield substituted pyridopyrimidines. nih.gov The general synthetic utility of enaminonitriles in the creation of diverse heterocyclic systems is a widely recognized principle in organic chemistry. researchgate.netnih.gov

The synthesis of these complex heterocyclic structures is of significant interest due to their varied potential applications. The specific substituents on the starting nicotinonitrile, such as the (2-methoxyethyl)amino group, can influence the properties and subsequent reactivity of the resulting fused-ring systems.

Beyond the direct synthesis of heterocyclic compounds, this compound can function as a key intermediate in multi-step synthetic pathways. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing a handle for further functionalization. nih.gov The amino group can be acylated or alkylated, and the pyridine ring itself can undergo various substitution reactions. This versatility allows for the strategic incorporation of the nicotinonitrile framework into larger, more complex target molecules.

The stability of the nicotinonitrile core under various reaction conditions makes it a reliable platform for sequential chemical modifications. Researchers can leverage the distinct reactivity of each functional group to build molecular complexity in a controlled manner.

Potential in Materials Science Research

The electronic and structural features of nicotinonitrile derivatives suggest their potential utility in the field of materials science, particularly in the development of novel functional materials. researchgate.net

While the direct application of this compound as a monomer for polymer synthesis is not extensively documented in the literature, its structural motifs are found in polymers with interesting properties. For instance, acrylonitrile (B1666552) units are valuable components in the design of donor-acceptor systems and luminescent π-conjugated polymers. rsc.org The presence of the reactive amino group could potentially be used for incorporation into polyamides or polyimides, although this would require specific reaction conditions to avoid interference from the other functional groups. The development of polymers from nicotinonitrile-based monomers is an area that may warrant further exploration.

Nicotinonitrile derivatives are recognized for their unique photophysical properties, which makes them candidates for applications in nonlinear optics (NLO) and as components in organic light-emitting devices (OLEDs). researchgate.netresearchgate.netmdpi.comspringerprofessional.de The combination of an electron-donating amino group and an electron-withdrawing nitrile group on the pyridine ring can create a push-pull system, which is often associated with desirable optoelectronic properties.

Computational studies on related molecules have shown that substitutions on the core structure can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the material's electronic and optical characteristics. researchgate.netmdpi.comnih.gov The specific (2-methoxyethyl)amino substituent in this compound could influence these properties through both electronic and steric effects. The potential for these molecules to be used in advanced materials is an active area of research. nih.govacs.org

Ligand Design in Coordination Chemistry (if applicable to the compound's structure)

The structure of this compound contains multiple potential coordination sites for metal ions, making it an interesting candidate for ligand design in coordination chemistry. wikipedia.orgnih.gov The pyridine nitrogen, the exocyclic amino nitrogen, the oxygen of the methoxy (B1213986) group, and the nitrile nitrogen all represent potential donor atoms.

This multi-dentate character could allow for the formation of stable chelate complexes with a variety of transition metals. wikipedia.org The geometry and electronic properties of the resulting metal complexes would be influenced by the nature of the metal ion and the coordination mode of the ligand. Nitrile groups are known to coordinate to transition metals, and the presence of other donor atoms in the molecule could lead to the formation of polynuclear or polymeric coordination compounds. wikipedia.org The design and synthesis of such complexes could lead to new materials with interesting magnetic, catalytic, or structural properties. researchgate.netrsc.orgresearchgate.net

Below is a table summarizing the potential applications of this compound in advanced chemical research:

Research Area Specific Application Relevant Functional Groups
Synthetic Organic Chemistry Precursor for Heterocyclic Systems (e.g., Pyridopyrimidines)2-Amino, 3-Nitrile, Pyridine Ring
Intermediate in Multi-Step SynthesesNitrile, Amino Group, Pyridine Ring
Materials Science Potential Monomer for Polymer SynthesisAmino Group
Component in Optoelectronic Materials (NLO, OLEDs)Amino Group, Nitrile Group, Pyridine Ring
Coordination Chemistry Ligand for Metal ComplexesPyridine N, Amino N, Methoxy O, Nitrile N

Probes for Mechanistic Organic Chemistry Studies

In the field of mechanistic organic chemistry, a probe is a molecule designed to investigate the detailed step-by-step sequence of a chemical reaction, including the nature of intermediates and transition states. Although direct studies employing this compound as a mechanistic probe have not been reported, its chemical structure contains functionalities that could be exploited for such purposes.

The 2-aminonicotinonitrile scaffold is electronically rich and possesses multiple reactive sites. The interplay between the amino group, the nitrile group, and the pyridine ring can influence the pathway of various organic reactions. For instance, the electronic properties of the substituents on the amino group can modulate the nucleophilicity of the pyridine nitrogen and the exocyclic amine, as well as the electrophilicity of the nitrile carbon.

Potential as a Mechanistic Probe:

Kinetic Studies: By systematically varying the substituents on the exocyclic nitrogen, a series of derivatives of 2-aminonicotinonitrile could be synthesized. The rates of a given reaction involving this scaffold could then be measured for each derivative. The correlation of reaction rates with the electronic parameters (e.g., Hammett parameters) of the substituents would provide valuable information about the charge distribution in the transition state of the rate-determining step.

Intermediate Trapping: The nucleophilic centers in this compound could potentially be used to trap reactive intermediates in a reaction mixture. For example, the amino group or the pyridine nitrogen could intercept an electrophilic intermediate, leading to a stable adduct that can be isolated and characterized, thereby providing evidence for the existence of that intermediate.

Isotope Labeling Studies: The introduction of isotopes (e.g., ¹³C at the nitrile carbon or ¹⁵N in the amino group) would allow for the tracking of bond-forming and bond-breaking processes using techniques like NMR and mass spectrometry. This could elucidate reaction pathways and rule out alternative mechanisms.

The table below outlines hypothetical data from a kinetic study to illustrate how this compound might be used as a mechanistic probe.

Substituent on Amino Group Rate Constant (k, s⁻¹) Hammett Parameter (σ)
-CH₃0.05-0.17
-H0.030
-C₆H₅0.010.09
-NO₂0.0010.78

This is a hypothetical data table to illustrate the concept.

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The design and synthesis of molecules that can self-assemble into larger, well-defined structures is a key aspect of this field. The structure of this compound contains several features that make it a potential candidate for use in supramolecular chemistry.

The aminopyridine moiety is a well-established structural motif in the design of ligands for coordination-driven self-assembly. nih.govrsc.org The pyridine nitrogen atom can act as a Lewis basic site to coordinate with metal ions, while the exocyclic amino group can participate in hydrogen bonding. mdpi.com The nitrile group can also act as a weaker coordinating site or a hydrogen bond acceptor.

Potential Supramolecular Applications:

Ligand in Coordination Complexes: The pyridine nitrogen of this compound can coordinate to a variety of transition metals. The methoxyethyl side chain could also potentially chelate to the metal center, creating a bidentate ligand and enhancing the stability of the resulting complex. The nitrile group might also coordinate to the metal or remain available for further interactions.

Self-Assembly: Molecules of this compound could potentially self-assemble through a network of intermolecular hydrogen bonds involving the amino group and the pyridine and nitrile nitrogen atoms. mdpi.com The methoxyethyl group could also influence the packing of the molecules in the solid state through weaker van der Waals interactions.

Host-Guest Chemistry: Larger supramolecular structures, such as cages or macrocycles, could be constructed using this molecule as a building block. These structures could then act as hosts for smaller guest molecules, with potential applications in sensing or separation.

The table below summarizes the potential interaction sites of this compound in supramolecular assemblies.

Functional Group Potential Non-Covalent Interaction Role in Supramolecular Assembly
Pyridine NitrogenMetal Coordination, Hydrogen BondingLigand, Building Block
Amino GroupHydrogen Bonding, Metal CoordinationLinker, Recognition Site
Nitrile GroupMetal Coordination, Hydrogen BondingLinker, Modulator of Electronic Properties
Methoxyethyl Groupvan der Waals Interactions, Potential ChelationSteric Influence, Solubilizing Group

It is important to reiterate that the applications discussed in these sections are based on the known chemical principles of the functional groups present in this compound and not on published research specifically involving this compound.

Future Research Trajectories and Methodological Innovations

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of highly substituted nicotinonitriles is fundamental to exploring their therapeutic potential. Future efforts will increasingly focus on developing synthetic methodologies that are not only efficient in terms of yield and purity but also environmentally sustainable.

Green Chemistry Approaches: Traditional synthetic methods often rely on harsh reagents and organic solvents. Future research will prioritize the use of greener alternatives. This includes employing water as a reaction medium, utilizing solvent-free reaction conditions, and developing catalytic systems based on abundant and non-toxic metals. mdpi.com For instance, the development of one-pot, multi-component reactions minimizes waste by reducing the number of intermediate purification steps. nih.gov A sustainable mixed flow-batch approach using environmentally benign solvents like cyclopentyl methyl ether (CPME) for the synthesis of related heterocyclic compounds showcases a promising direction. nih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, improved scalability, and reduced waste. nih.gov The application of microfluidic reactors can help manage hazardous intermediates and allow for rapid optimization of reaction conditions (temperature, pressure, and reaction time), leading to higher yields and purity. This technology is particularly suitable for synthesizing libraries of nicotinonitrile analogs for structure-activity relationship (SAR) studies.

Catalysis Innovation: The development of novel catalytic systems is crucial. This includes exploring copper-catalyzed cyclization reactions and other transition-metal-mediated processes that can proceed under milder conditions with greater functional group tolerance. acs.orgrsc.org Research into biocatalysis, using enzymes to perform specific chemical transformations, also represents a promising avenue for highly selective and sustainable synthesis.

Table 1: Comparison of Synthetic Methodologies for Nicotinonitriles
MethodologyKey AdvantagesChallengesFuture Outlook
Traditional Batch SynthesisWell-established, versatileOften requires harsh conditions, generates significant wasteWill be increasingly replaced by more sustainable methods
Multi-Component ReactionsHigh atom economy, reduced stepsComplex optimization, potential for side productsDevelopment of new, highly selective MCRs
Flow ChemistryEnhanced safety and control, scalableInitial setup cost, potential for cloggingIntegration with automated systems and AI for optimization
Green Solvents/CatalystsReduced environmental impact, improved safetyCatalyst stability and recyclability, solvent compatibilityDiscovery of novel, robust green catalysts and bio-solvents

Exploration of Novel Reactivity Patterns

Understanding and expanding the reactivity of the nicotinonitrile scaffold is key to creating diverse molecular architectures with unique biological activities. Future research will focus on exploring new chemical transformations.

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly valuable. Research into C-H activation, for instance, could allow for the direct introduction of new functional groups onto the pyridine (B92270) ring or its substituents without the need for pre-functionalized starting materials. This would dramatically increase synthetic efficiency and allow for rapid generation of analogs.

Scaffold Hopping and Ring-Distortion Strategies: Researchers are exploring novel electrochemical methods for single-carbon insertion into aromatic rings. scitechdaily.com Applying such strategies to the nicotinonitrile core could lead to entirely new heterocyclic systems, expanding the accessible chemical space for drug discovery. This "ring expansion" or "distortion" could yield compounds with novel pharmacological profiles.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. This methodology could be applied to the nicotinonitrile scaffold to enable previously challenging transformations, such as radical additions or cross-coupling reactions, further diversifying the range of accessible derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govjsr.org

Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. mdpi.com These models can then be used to screen virtual libraries of millions of nicotinonitrile derivatives, identifying candidates with a high probability of being active against a specific biological target. This in silico screening significantly reduces the time and cost associated with experimental high-throughput screening. nih.gov

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.net By providing the model with the nicotinonitrile scaffold as a starting point, researchers can generate novel, synthetically accessible derivatives tailored to a specific therapeutic target.

Synthesis Prediction: One of the major hurdles in drug discovery is designing molecules that are also easy to synthesize. AI tools are being developed to predict viable synthetic routes for novel compounds. researchgate.net This integration of design and synthesis planning ensures that computational efforts are focused on molecules that can be practically produced in the lab.

Challenges and Opportunities in Complex Nicotinonitrile Chemistry

While the nicotinonitrile scaffold is promising, its chemical complexity presents both challenges and opportunities.

Challenges:

Regioselectivity: Controlling the position of substitution on the pyridine ring during synthesis can be difficult, often leading to mixtures of isomers that are challenging to separate.

Functional Group Tolerance: Many synthetic methods are not compatible with a wide range of functional groups, limiting the diversity of accessible molecules. rsc.org

Scalability: Transitioning a synthetic route from a laboratory scale to a larger, industrial scale for manufacturing can be a significant hurdle, requiring extensive process optimization. hilarispublisher.com

Opportunities:

New Therapeutic Areas: The structural complexity of nicotinonitriles allows for fine-tuning of their physicochemical properties, making them suitable for targeting a wide range of biological targets, from kinases to G-protein coupled receptors. researchgate.netnih.gov

Overcoming Drug Resistance: The development of novel nicotinonitrile derivatives provides an opportunity to create therapies that can overcome existing drug resistance mechanisms in areas like oncology and infectious diseases. hilarispublisher.com

Polypharmacology: Designing single molecules that can modulate multiple biological targets simultaneously (polypharmacology) is an emerging paradigm in drug discovery. The highly functionalizable nature of the nicotinonitrile core makes it an ideal scaffold for developing such multi-targeted agents.

Advances in Automated Synthesis and High-Throughput Experimentation

Automated Synthesis Platforms: Robotic systems are increasingly being used to automate chemical synthesis. ucla.edu These platforms can perform reactions, purifications, and analyses with minimal human intervention, allowing for the rapid production of compound libraries. researchgate.netyoutube.com Cartridge-based systems, for example, can simplify the process by providing pre-packaged reagents for specific chemical transformations, making automated synthesis more accessible to a broader range of chemists. youtube.com

High-Throughput Experimentation (HTE): HTE involves the use of miniaturized parallel reactors to rapidly screen and optimize reaction conditions. This approach can dramatically accelerate the development of new synthetic routes for nicotinonitrile derivatives.

Integrated Discovery Platforms: The ultimate goal is to create fully integrated, closed-loop discovery platforms. In such a system, an AI algorithm would design a set of target molecules, an automated synthesis robot would produce them, a high-throughput screening system would test their biological activity, and the results would be fed back to the AI to refine the next round of designs. This autonomous cycle would dramatically accelerate the pace of drug discovery. ucla.edunih.gov

Table 2: Key Research Trajectories and Their Potential Impact
Research TrajectoryCore InnovationPotential Impact on Nicotinonitrile R&D
Sustainable SynthesisFlow chemistry, green solvents, novel catalystsReduced environmental footprint, lower cost of goods, improved safety
Novel ReactivityC-H activation, photoredox catalysisAccess to novel chemical space and more diverse compound libraries
AI/ML IntegrationPredictive modeling, de novo designFaster identification of high-quality lead compounds, reduced failure rates
Automated SynthesisRobotic platforms, cartridge-based reagentsRapid synthesis of analog libraries to accelerate SAR studies
High-Throughput ExperimentationMiniaturized parallel screeningAccelerated optimization of synthetic routes and biological assays

Q & A

Q. What are the standard synthetic routes for 2-[(2-Methoxyethyl)amino]nicotinonitrile, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, describes a two-step protocol:

Amination : Reacting 2-methoxyethylamine with a halogenated pyridine derivative (e.g., 2-bromoethanol) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 2–4 hours.

Purification : Use column chromatography (e.g., silica gel with ethyl acetate/methanol) or recrystallization for isolation .
Optimization Tips :

  • Vary reaction time and temperature to improve yield (e.g., 100°C for 2 hours yielded 88% in ).
  • Adjust stoichiometry of reagents (e.g., 1:1 molar ratio of amine to halide) to minimize side products.

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • LCMS : Confirm molecular weight (e.g., m/z 428 [M+H]+ as in ) and purity .
  • HPLC : Assess retention time (e.g., 0.61 minutes under SQD-FA05 conditions) .
  • NMR : Analyze proton environments (e.g., methoxyethyl protons at δ 3.2–3.5 ppm) .
  • X-ray crystallography : Resolve crystal structure (see for related nicotinonitrile derivatives) .

Q. What safety protocols are essential when handling this compound?

specifies:

  • PPE : Use P95/P1 respirators for low exposure; OV/AG/P99 filters for high aerosol concentrations.
  • Environmental Control : Prevent drainage contamination due to potential aquatic toxicity.
  • Storage : Store in inert atmospheres (e.g., argon) at room temperature to avoid decomposition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. LCMS) be resolved during structural validation?

  • Cross-Validation : Compare experimental data with computational predictions (e.g., ACD/Labs Percepta in ) .
  • Isotopic Labeling : Use deuterated solvents to confirm proton assignments in NMR.
  • High-Resolution MS : Resolve ambiguous m/z values (e.g., distinguish [M+H]+ from adducts) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

outlines a β-cyclodextrin-catalyzed method for nicotinonitrile derivatives:

  • Catalyst Optimization : Use 10 mol% β-cyclodextrin in water at 90°C for 2 hours to enhance regioselectivity.
  • Workup : Extract with ethyl acetate and purify via silica gel chromatography (hexane/ethyl acetate gradient) .
    Case Study : In , a 88% yield was achieved via controlled reagent addition and inert atmosphere (N₂) .

Q. How does the methoxyethylamino substituent influence pharmacological activity in related compounds?

and 20 highlight β3-adrenoreceptor agonists (e.g., Lubabegron) with similar nicotinonitrile scaffolds:

  • Structure-Activity Relationship (SAR) : The methoxyethyl group enhances solubility and receptor binding via hydrogen bonding.
  • In Vivo Testing : Assess metabolic stability using liver microsomes and pharmacokinetic profiling .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Solvent Selection : Use methanol/water mixtures (as in ) for slow evaporation to grow single crystals .
  • Polymorphism Control : Screen solvents (e.g., DMSO, acetonitrile) and temperatures (0–25°C) to isolate stable polymorphs.
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯N bonds in ) to predict packing motifs .

Q. How can computational tools aid in predicting reactivity and toxicity?

  • Reactivity : Use DFT calculations (e.g., Gaussian 09) to model reaction pathways and transition states.
  • Toxicity Prediction : Leverage platforms like ADMET Predictor™ to estimate acute oral toxicity (e.g., LD₅₀) and carcinogenicity (see for IARC classifications) .

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies in reported melting points or spectral data?

  • Purity Assessment : Reanalyze samples via DSC (differential scanning calorimetry) to confirm melting points.
  • Inter-Laboratory Calibration : Cross-check NMR chemical shifts using a common reference (e.g., TMS) and standardized solvent systems .

Q. What experimental controls are critical for reproducibility in nicotinonitrile syntheses?

  • Blank Reactions : Run parallel reactions without catalysts to identify side products.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., nitrile stretching at ~2200 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.